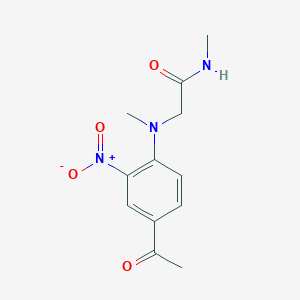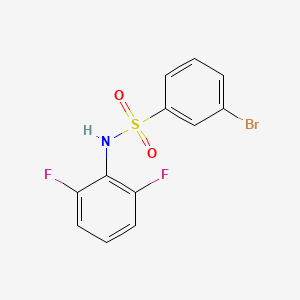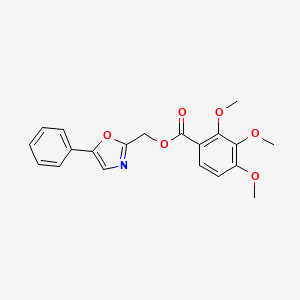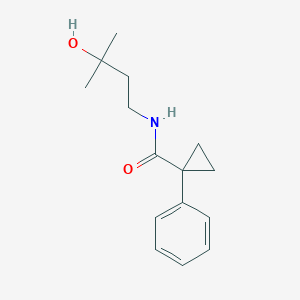![molecular formula C18H29N3O2 B7682683 1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-94,253 and is classified as a selective antagonist of the cannabinoid CB1 receptor.
Mécanisme D'action
CP-94,253 works by binding to the CB1 receptor and blocking its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of the CB1 receptor leads to a reduction in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. CP-94,253 has been shown to have high selectivity for the CB1 receptor, with minimal activity on other receptors.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce food intake in rats and mice, suggesting potential applications in the treatment of obesity. CP-94,253 has also been shown to reduce pain perception in animal models, indicating potential applications in the treatment of chronic pain. Additionally, CP-94,253 has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CP-94,253 is its high selectivity for the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. Additionally, CP-94,253 has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-94,253 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of CP-94,253. One potential area of research is the development of more potent and selective CB1 receptor antagonists, which could have improved therapeutic applications. Additionally, further research is needed to fully understand the physiological effects of CB1 receptor blockade, particularly in relation to the regulation of appetite and pain perception. Finally, the potential use of CP-94,253 in the treatment of anxiety disorders and other psychiatric conditions warrants further investigation.
Conclusion:
In conclusion, CP-94,253 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high selectivity for the CB1 receptor makes it a valuable tool for the modulation of the endocannabinoid system, and its pharmacokinetic properties make it a promising candidate for further study. Future research in this area will likely focus on the development of more potent and selective CB1 receptor antagonists, as well as the investigation of the physiological effects of CB1 receptor blockade.
Méthodes De Synthèse
The synthesis of CP-94,253 involves the reaction of 1-cyclopentylpyrazole-3-carboxylic acid with isobutyl chloroformate, followed by the addition of 3-isobutoxymethyl-2-methylpropene. The resulting product is then treated with cyclopentylmagnesium bromide to yield CP-94,253. This synthesis method has been optimized to produce high yields of CP-94,253 with excellent purity.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. CP-94,253 has been used in various studies to investigate the role of the CB1 receptor in different physiological processes, such as the regulation of food intake and the modulation of pain perception.
Propriétés
IUPAC Name |
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)12-17-15(8-5-11-23-17)19-18(22)16-9-10-21(20-16)14-6-3-4-7-14/h9-10,13-15,17H,3-8,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYIFMSPALFVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(CCCO1)NC(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)